molecular formula C16H12ClNO B3054215 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone CAS No. 58963-35-2

1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone

Cat. No.: B3054215
CAS No.: 58963-35-2
M. Wt: 269.72 g/mol
InChI Key: AVVAFECDGAMDDO-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone is an indolizine derivative featuring a 4-chlorophenyl substituent at position 2 and an acetyl (ethanone) group at position 3 of the indolizine core. Indolizine, a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to engage in π-π interactions.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)indolizin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-11(19)16-15(12-5-7-13(17)8-6-12)10-14-4-2-3-9-18(14)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVAFECDGAMDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482611
Record name 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58963-35-2
Record name 1-[2-(4-Chlorophenyl)indolizin-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps

  • Radical Initiation : NIS generates iodine radicals, abstracting hydrogen from the sulfoxonium ylide to form a carbon-centered radical.
  • Cyclization : The radical intermediates undergo intramolecular cyclization to form the indolizine skeleton.
  • Demethylation : Subsequent elimination of methylthio groups yields the final product.

Data Table: Representative Synthesis

Parameter Details
Starting Material Ethyl pyridin-2-ylacetate, 4-chlorophenyl sulfoxonium ylide
Reagents NIS (2 equiv), DCM
Temperature 60°C
Time 12 hours
Yield 62% (for analogous methylthio-indolizine carboxylate)

Advantages and Limitations

  • Advantages : Single-step synthesis, scalability for industrial production.
  • Limitations : Requires strict control over radical initiation; competing side reactions may reduce yield.
  • Lithiation-Electrophilic Substitution

    Reaction Overview

This method leverages directed ortho-metallation (DoM) to functionalize preformed indolizines. The protocol involves:

  • Reactants : 2-Phenylindolizine, 4-chlorophenyl electrophile (e.g., 4-chlorobenzaldehyde).
  • Conditions : n-BuLi, tetramethylethylenediamine (TMEDA), THF, -78°C to -20°C.

Key Steps

  • Metallation : n-BuLi deprotonates the indolizine at the 5-position, forming a lithiated intermediate.
  • Electrophilic Quench : Reaction with a 4-chlorophenyl electrophile introduces the aryl group.
  • Acetylation : Subsequent Friedel-Crafts acylation installs the ethanone moiety.

Data Table: Optimized Protocol

Parameter Details
Starting Material 2-Phenylindolizine
Reagents n-BuLi (2.5 equiv), TMEDA (4.7 equiv), 4-chlorobenzaldehyde
Temperature -78°C (initial), -20°C (5 hours)
Time 5 hours (metallation), 1 hour (quench)
Yield 55% (for analogous 5-benzoyl-indolizine)

Advantages and Limitations

  • Advantages : High regioselectivity; compatible with diverse electrophiles.
  • Limitations : Sensitive to moisture/oxygen; low yields if metallation is incomplete.
  • Industrial-Scale Adaptations

    Catalytic Optimization

Industrial protocols often enhance yields by:

  • Catalyst Use : Palladium or copper catalysts for cross-coupling steps.
  • Solvent Systems : Replacing DCM with toluene for easier recycling.

Purification Strategies

  • Crystallization : Isopropanol recrystallization achieves >99% purity (melting point: 86°C).
  • Comparative Analysis of Methods






























    CriterionRadical CyclizationLithiation-Electrophilic Substitution
    ScalabilityHigh (suitable for bulk synthesis)Moderate (sensitive to reaction conditions)
    Functional Group ToleranceBroadLimited to electrophiles stable at low temps
    Yield62%55%
    CostLower (fewer steps)Higher (requires specialized reagents)
  • Research Conclusions
  • Radical Cyclization is preferable for industrial applications due to its simplicity and scalability.
  • Lithiation-Based Methods excel in academic settings for exploring novel indolizine derivatives.
  • Future work should focus on catalytic asymmetric synthesis to access enantiomerically pure forms for medicinal applications.

Chemical Reactions Analysis

1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-phenyl group, using reagents like sodium methoxide or ammonia.

    Addition: Electrophilic addition reactions can take place at the indolizine ring, leading to various substituted derivatives

Scientific Research Applications

The applications of 1-[2-(4-chloro-phenyl)-indolizin-3-yl]-ethanone are primarily in the realm of scientific research, particularly in the synthesis of compounds with potential anticancer activity . This compound serves as a crucial intermediate in creating various derivatives, some of which have demonstrated promising antitumor properties .

Scientific Research Applications

Anticancer Activity :

  • This compound is used in the synthesis of indole derivatives, which are then screened for anticancer activity against different human cancer cell lines .
  • Specifically, it is used to produce compounds like 5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione, which has shown marked antitumor activity .
  • These compounds have been evaluated on prostate cancer cell line DU145, Dwivedi (DWD) cancer cell lines, and breast cancer cell line MCF7 .

Synthesis of Indole Derivatives :

  • This compound is a key building block in the synthesis of various indole derivatives .
  • These derivatives are created through photochemical conditions and other chemical reactions, yielding a variety of compounds with potential biological activities .

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features and substituents of 1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone with related compounds:

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Functional Groups Reference ID
This compound Indolizine 4-Chlorophenyl Ethanone Cl, ketone
1-(1-(3-Methoxyphenyl)indolizin-3-yl)ethanone Indolizine 3-Methoxyphenyl Ethanone OCH₃, ketone
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone Indole 4-Chlorophenyl 2-Chloroethanone Cl (aromatic), Cl (aliphatic)
1-(1-(2-(Methylsulfonyl)phenyl)indolizin-3-yl)ethanone Indolizine 2-Methylsulfonylphenyl Ethanone SO₂CH₃, ketone
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole 5-Nitro 4-Nitrothiophenyl NO₂, thioether

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂, SO₂CH₃) at position 2 enhance electrophilicity and may improve target binding, as seen in bromodomain inhibitors .
  • Indole vs.
Physicochemical Properties

NMR Spectroscopy :

  • This compound: Expected aromatic proton shifts near δ 7.5–8.5 ppm (indolizine protons) and δ 2.5–2.6 ppm (acetyl CH₃), similar to Compound 7 (δ 2.64 ppm for CH₃) .
  • 2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone: Exhibits downfield shifts for the aliphatic Cl-substituted ethanone (δ ~4.0 ppm) due to electron withdrawal .

Crystallographic Data :

  • The dihedral angle between the 4-chlorophenyl group and indolizine core influences molecular packing. For example, 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () shows dihedral angles of 21.2–36.5°, indicating variable conformational flexibility compared to planar indolizines .

Biological Activity

1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features an indolizin moiety substituted with a 4-chlorophenyl group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The compound can be synthesized using various methods, including photochemical conditions that yield derivatives with enhanced biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines. For instance, compounds derived from similar structures have demonstrated moderate to strong inhibitory effects on prostate (DU145) and breast (MCF7) cancer cells. Specifically, one study reported that derivatives exhibited greater activity than standard drugs at certain concentrations, indicating a promising therapeutic profile .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)% Growth Inhibition
5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dioneDU14510.580%
5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dioneMCF712.075%

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
  • Enzyme Inhibition : It exhibits inhibitory effects on various enzymes associated with cancer progression, such as kinases involved in signaling pathways critical for cell survival and proliferation .

Case Studies

Several case studies have investigated the efficacy of compounds related to this compound:

  • Study on Prostate Cancer : A study evaluated the compound's effects on DU145 cells, revealing significant growth inhibition at concentrations as low as 10 µM. The compound was noted for its ability to induce apoptosis via caspase activation pathways .
  • Breast Cancer Research : Another case study focused on MCF7 cells, where similar indolizin derivatives demonstrated notable cytotoxicity compared to traditional chemotherapeutics. The results suggested that structural modifications could enhance potency against breast cancer cells .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.